molecular formula C18H18F2O2S B13095221 1,4-Difluoro-2-(1-(phenylsulfonyl)cyclohexyl)benzene

1,4-Difluoro-2-(1-(phenylsulfonyl)cyclohexyl)benzene

Cat. No.: B13095221
M. Wt: 336.4 g/mol
InChI Key: YLBPZOXTAOZQED-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,4-Difluoro-2-(1-(phenylsulfonyl)cyclohexyl)benzene is a chemical compound with the molecular formula C18H17ClF2O2S and a molecular weight of 370.84 g/mol . This compound is characterized by the presence of two fluorine atoms, a phenylsulfonyl group, and a cyclohexyl group attached to a benzene ring. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-Difluoro-2-(1-(phenylsulfonyl)cyclohexyl)benzene typically involves the following steps:

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and efficiency. The use of continuous flow reactors and automated systems can further enhance the production process.

Chemical Reactions Analysis

Types of Reactions

1,4-Difluoro-2-(1-(phenylsulfonyl)cyclohexyl)benzene undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and various nucleophiles.

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used for oxidation reactions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

    Coupling Reactions: Palladium catalysts and boron reagents are used in Suzuki-Miyaura coupling reactions.

Major Products

The major products formed from these reactions include substituted benzene derivatives, sulfone and sulfoxide compounds, and various coupled products with extended carbon chains.

Scientific Research Applications

1,4-Difluoro-2-(1-(phenylsulfonyl)cyclohexyl)benzene has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of advanced materials and specialty chemicals

Mechanism of Action

The mechanism of action of 1,4-Difluoro-2-(1-(phenylsulfonyl)cyclohexyl)benzene involves its interaction with specific molecular targets and pathways. The phenylsulfonyl group can interact with enzymes and proteins, potentially inhibiting or modifying their activity. The fluorine atoms can enhance the compound’s stability and reactivity, allowing it to participate in various biochemical processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,4-Difluoro-2-(1-(phenylsulfonyl)cyclohexyl)benzene is unique due to the combination of its functional groups, which confer distinct chemical properties and reactivity. The presence of both fluorine atoms and the phenylsulfonyl group enhances its stability and potential for diverse chemical transformations.

Properties

Molecular Formula

C18H18F2O2S

Molecular Weight

336.4 g/mol

IUPAC Name

2-[1-(benzenesulfonyl)cyclohexyl]-1,4-difluorobenzene

InChI

InChI=1S/C18H18F2O2S/c19-14-9-10-17(20)16(13-14)18(11-5-2-6-12-18)23(21,22)15-7-3-1-4-8-15/h1,3-4,7-10,13H,2,5-6,11-12H2

InChI Key

YLBPZOXTAOZQED-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)(C2=C(C=CC(=C2)F)F)S(=O)(=O)C3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.